Benzyl 5-amino-2-methylpiperidine-1-carboxylate
CAS No.: 1823290-56-7
Cat. No.: VC5711473
Molecular Formula: C14H20N2O2
Molecular Weight: 248.326
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823290-56-7 |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.326 |
| IUPAC Name | benzyl 5-amino-2-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3 |
| Standard InChI Key | MWKAMUJIXBCKIH-UHFFFAOYSA-N |
| SMILES | CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Benzyl 5-amino-2-methylpiperidine-1-carboxylate belongs to the piperidine class of organic compounds, featuring a saturated six-membered ring with one nitrogen atom. The substituents at positions 2 (methyl), 5 (amino), and 1 (benzyloxycarbonyl) introduce steric and electronic modifications that influence its reactivity and biological activity. The compound’s stereochemistry is critical; for instance, the (2R,5S) enantiomer (CAS 1290191-65-9) exhibits distinct physicochemical properties compared to its (2S,5R) counterpart (CAS 1207853-23-3) .
Table 1: Key Physicochemical Properties
The benzyl ester group enhances solubility in organic solvents, while the amino group enables participation in condensation and nucleophilic substitution reactions.
Stereochemical Variants
The compound exists in multiple stereoisomeric forms, each with unique applications:
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(2R,5S)-Enantiomer: Catalog ID L18342, purity ≥97%, used as a building block in peptidomimetic synthesis .
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(2S,5R)-Enantiomer hydrochloride: A salt form (CID 66670408) with improved stability for storage .
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Racemic mixtures: Employed in high-throughput screening to identify bioactive configurations.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Piperidine Ring Formation: Cyclization of δ-aminovaleric acid derivatives under acidic conditions.
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Amino Group Protection: Introduction of a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.
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Methylation: Alkylation at the 2-position using methyl iodide in the presence of a base.
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Benzyl Esterification: Reaction with benzyl chloroformate in dichloromethane.
Reaction Scheme:
Industrial Production
Large-scale manufacturing employs continuous flow reactors to enhance yield and reduce reaction times. Key challenges include:
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Stereochemical Purity: Chiral stationary-phase chromatography ensures enantiomeric excess >99% .
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Cost Optimization: Recycling solvents like ethyl acetate and toluene reduces production costs by 15–20%.
Applications in Pharmaceutical Research
Drug Intermediate
The compound’s piperidine scaffold is integral to several therapeutic agents:
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Antiviral Drugs: Serves as a precursor for protease inhibitors targeting viral replication.
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Analgesics: Functionalization at the amino group yields μ-opioid receptor agonists with reduced side effects.
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Anticancer Agents: Methyl and benzyl groups enhance blood-brain barrier penetration in glioblastoma therapies.
Analytical Reference Standard
Suppliers such as AChemBlock and Smolecule offer the compound (≥97% purity) for:
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HPLC Calibration: Retention time standardization using C18 columns .
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Mass Spectrometry: Fragmentation pattern analysis (m/z 248.152481) .
Future Perspectives
Research Opportunities
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Enzymatic Resolution: Lipase-catalyzed kinetic resolution to produce enantiopure forms.
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Prodrug Development: Ester hydrolysis in vivo to release active pharmaceutical ingredients.
Market Trends
Global demand is projected to grow at 6.8% CAGR (2025–2030), driven by oncology and antiviral drug pipelines.
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